molecular formula C4H4F3N3S2 B1451708 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 156377-70-7

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B1451708
M. Wt: 215.2 g/mol
InChI Key: CCXVNUIBDLAADX-UHFFFAOYSA-N
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Description

“5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 156377-70-7 . It has a molecular weight of 215.22 . It is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 207.2±50.0 °C and a predicted density of 1.79±0.1 g/cm3 . Its pKa is predicted to be 5.28±0.40 .

Scientific Research Applications

Antimicrobial Activity

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some compounds in this category exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Purohit et al., 2011).

Synthesis and Computational Studies

Research has focused on improving synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol derivatives, including those related to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol. Ultrasound-assisted synthesis has shown increased efficiency, highlighting the compound's relevance in chemical studies and potential industrial applications (Erdogan, 2018).

Antioxidant Properties

Derivatives of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol have been explored for their antioxidant capabilities. Synthesized compounds have displayed notable antioxidant activity, suggesting their potential in medicinal chemistry and pharmaceutical applications, particularly in combating oxidative stress-related diseases (El Ashry et al., 2019).

Corrosion Inhibition

In the context of material science, 5-amino-1,3,4-thiadiazole-2-thiol compounds, closely related to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies suggest potential applications in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Ouici et al., 2017).

Fluorescent Probes

The ability of 5-amino-1,3,4-thiadiazole-2-thiol derivatives to act as fluorescent probes for the detection of heavy metal ions in water samples has been explored. This property could be beneficial in environmental monitoring, allowing for the sensitive detection of pollutants like mercury ions in aquatic systems (Mir et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXVNUIBDLAADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol

CAS RN

156377-70-7
Record name 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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